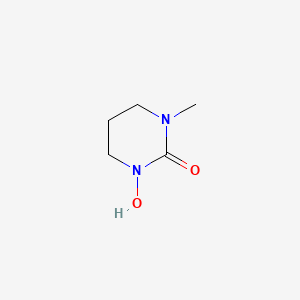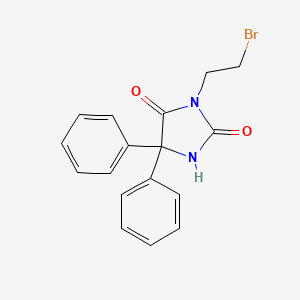![molecular formula C18H20N2O4 B13994615 Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate CAS No. 28948-38-1](/img/structure/B13994615.png)
Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate is a complex organic compound with a unique structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-(2-methoxycarbonylanilino)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like dichlorotriphenylphosphorane . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler ester with similar functional groups but lacking the amine component.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar amine and ester functionalities but different structural frameworks.
Uniqueness
Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate is unique due to its combination of ester and amine groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
28948-38-1 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate |
InChI |
InChI=1S/C18H20N2O4/c1-23-17(21)13-7-3-5-9-15(13)19-11-12-20-16-10-6-4-8-14(16)18(22)24-2/h3-10,19-20H,11-12H2,1-2H3 |
InChI Key |
VXUANULYGOZRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCNC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



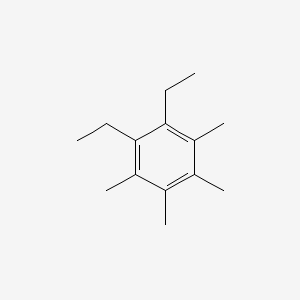
![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
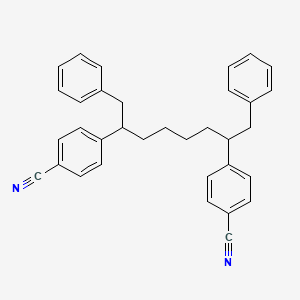
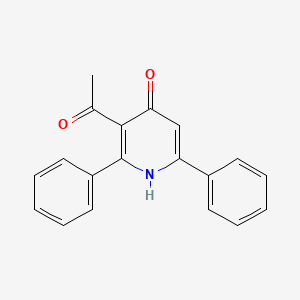
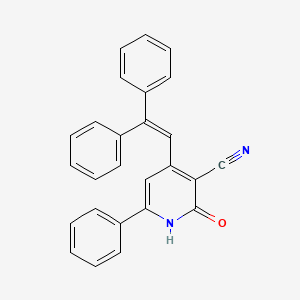


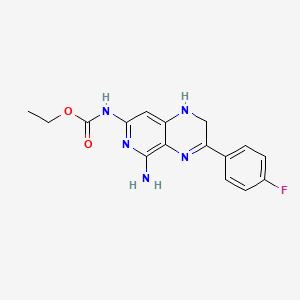
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

